5-tert-butyl-3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 5-tert-butyl-3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine (hereafter referred to as Compound A) is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- A 5-tert-butyl group enhancing steric bulk and lipophilicity.
- A 3-(4-chlorophenyl) substituent contributing to π-π stacking and halogen bonding.
- A 2-methyl group stabilizing the heterocyclic core.
This scaffold is prevalent in medicinal chemistry for targeting kinases, microbial enzymes, and inflammatory pathways .
Properties
IUPAC Name |
N-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN5/c1-14-19(15-7-9-16(22)10-8-15)20-24-17(21(2,3)4)13-18(27(20)25-14)23-11-12-26(5)6/h7-10,13,23H,11-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAYUIYYWDYSPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes may involve the use of tert-butyl and chlorophenyl precursors, along with dimethylaminoethyl and methyl groups. Reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions such as temperature and pressure being carefully controlled.
Major Products: The products formed depend on the specific reaction and conditions used, but may include various derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrimidine core is known to bind to certain proteins, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Core Heterocycle Variations
Compound A features a pyrazolo[1,5-a]pyrimidine core, whereas analogues like N-(4-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (92) () replace the pyrazole ring with a triazole. Key differences:
Table 1: Core Heterocycle Comparison
Aryl Substituent Modifications
The 3-(4-chlorophenyl) group in Compound A is critical for target engagement. Analogues with 3-(4-fluorophenyl) (e.g., ) or 3-phenyl () substituents show:
Amine Side Chain Diversity
The N-[2-(dimethylamino)ethyl] side chain in Compound A is compared to morpholinylpropyl (), cyclopentyl (), and pyridinylmethyl () groups:
Table 2: Side Chain Effects on Pharmacokinetics
*Data estimated from structural analogs .
- Dimethylaminoethyl: Enhances basicity (pKa ~8.5), promoting ion trapping in acidic organelles (e.g., lysosomes) .
- Morpholinylpropyl : Increases hydrophilicity but may reduce blood-brain barrier permeability .
Biological Activity
The compound 5-tert-butyl-3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at the 3 and 7 positions to introduce the tert-butyl and chlorophenyl groups, respectively. The final product is obtained through N-alkylation with a dimethylaminoethyl group.
Antiviral Activity
Research has indicated that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit significant antiviral properties. For instance, derivatives have shown activity against various viral strains. In a study focusing on similar compounds, certain derivatives demonstrated up to 50% inhibition of the tobacco mosaic virus (TMV) at concentrations of 0.5 mg/mL . This suggests that the target compound might possess comparable antiviral efficacy.
Antibacterial Properties
Several studies have highlighted the antibacterial potential of pyrazolo[1,5-a]pyrimidine derivatives. For example, a related compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that modifications to the pyrazolo framework can enhance antibacterial effects. The structural features such as halogen substitutions (like the chlorophenyl group in our compound) are often linked to increased potency against bacterial strains .
Cytotoxicity and Antitumor Activity
In vitro studies have assessed the cytotoxicity of various pyrazolo derivatives. One study reported that certain fused pyrazolo compounds showed selective cytotoxicity against cancer cell lines while sparing normal cells. The presence of bulky groups like tert-butyl may influence cellular uptake and metabolism, potentially enhancing antitumor activity .
Table 1: Biological Activity Summary of Related Compounds
| Compound | Activity Type | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|---|
| Compound A | Antiviral (TMV) | 0.5 | 50 |
| Compound B | Antibacterial | 0.25 | 60 |
| Compound C | Cytotoxicity | 10 | IC50: 15 µM |
The biological activity of This compound is likely mediated through multiple mechanisms:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral RNA synthesis or protein translation.
- Disruption of Bacterial Cell Wall Synthesis : The presence of chlorophenyl groups may enhance interaction with bacterial enzymes involved in peptidoglycan synthesis.
- Induction of Apoptosis in Cancer Cells : Certain derivatives activate apoptotic pathways in malignant cells.
Q & A
Q. Basic Research Focus
- Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
- Prep-HPLC : Employ acidic mobile phases (0.1% TFA in acetonitrile/water) for challenging separations .
How does the compound’s stability vary under different storage conditions?
Advanced Research Focus
Stability studies should include:
- Thermal stability : Store at –20°C in inert atmospheres (argon) to prevent oxidation of the dimethylamino group .
- Light sensitivity : Protect from UV exposure to avoid decomposition of the chlorophenyl moiety .
- pH stability : Test in buffers (pH 2–9) to identify degradation products via LC-MS .
What advanced methods optimize yield in large-scale synthesis?
Q. Advanced Research Focus
- Flow chemistry : Improve heat transfer and reduce reaction times for cyclization steps .
- Catalyst screening : Test palladium catalysts (e.g., XPhos Pd G3) for Suzuki couplings to enhance efficiency .
- DoE (Design of Experiments) : Statistically optimize variables (temperature, stoichiometry) using software like JMP .
How can structure-activity relationship (SAR) studies guide derivative design?
Q. Advanced Research Focus
- Core modifications : Replace tert-butyl with isosteres (e.g., adamantyl) to balance lipophilicity and potency .
- Substituent scanning : Systematically vary the 4-chlorophenyl group (e.g., 4-F, 4-CF₃) to map electronic effects on target binding .
- Side chain optimization : Compare dimethylaminoethyl with morpholinoethyl or piperazinyl groups to enhance pharmacokinetics .
What experimental approaches resolve contradictions in enzyme inhibition data?
Q. Advanced Research Focus
- Kinetic assays : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to confirm target engagement .
- Cryo-EM/X-ray co-crystallization : Visualize compound-enzyme interactions to identify steric clashes or unexpected binding poses .
How can computational modeling enhance the understanding of its mechanism?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases) .
- MD simulations : Simulate ligand-protein dynamics (100 ns trajectories) to assess conformational stability .
- QSAR models : Train algorithms on bioactivity data to prioritize novel analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
